5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid
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Overview
Description
5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and pyridine derivatives, which undergo cyclization reactions in the presence of catalysts and under controlled temperatures . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts like methanesulfonic acid (MsOH) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyridine derivatives, such as:
- 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-2-carboxylic acid
- 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-3-carboxylic acid
Uniqueness
The uniqueness of 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s particular arrangement of functional groups can lead to distinct reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
2648947-72-0 |
---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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